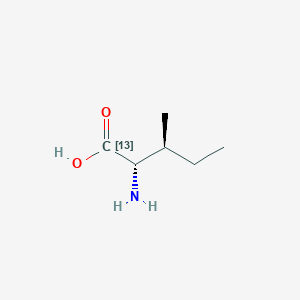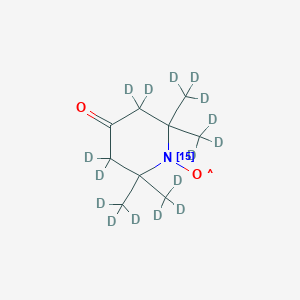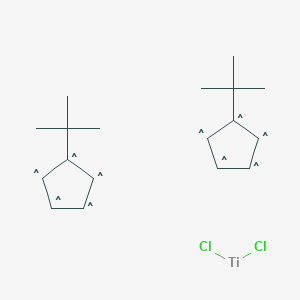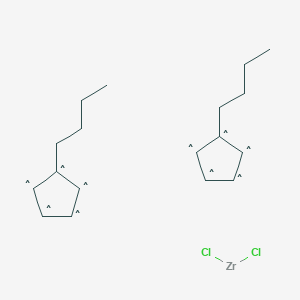
2 5-Difluorobenzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5ClF2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzylzinc chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C7H5ClF2+Zn→C7H5ClF2Zn
The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting material to the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of 2,5-difluorobenzylzinc chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistent quality of the product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are often carried out at elevated temperatures to increase reaction rates.
Major Products Formed
Alcohols: Formed through the addition of 2,5-difluorobenzylzinc chloride to carbonyl compounds.
Aryl-Substituted Compounds: Formed through cross-coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
2,5-Difluorobenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mecanismo De Acción
The mechanism of action of 2,5-difluorobenzylzinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluorobenzylzinc chloride
- 3,5-Difluorobenzylzinc chloride
- 2,5-Difluorobenzyl chloride
Uniqueness
2,5-Difluorobenzylzinc chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and selectivity in chemical reactions. The presence of two fluorine atoms in the ortho and para positions relative to the benzyl group provides distinct electronic properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C7H5ClF2Zn |
|---|---|
Peso molecular |
227.9 g/mol |
Nombre IUPAC |
chlorozinc(1+);1,4-difluoro-2-methanidylbenzene |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UAHNIMYAJUQSNU-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)






![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)


